2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14795741
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N5O2/c1-25-17-9-5-4-8-15(17)22-18(25)10-11-21-19(26)12-16-13-6-2-3-7-14(13)20(27)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,24,27) |
| Standard InChI Key | VWGOANIGOMDTQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide, reflects its hybrid architecture. Its molecular formula, C₂₀H₁₉N₅O₂, corresponds to a molecular weight of 361.4 g/mol, as calculated via PubChem’s standardized methods. The SMILES notation (C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C4=CC=CC=C4N=C3C) provides a linear representation of its structure, emphasizing the phthalazinone ring, methyl-substituted benzimidazole, and acetamide linker.
Three-Dimensional Conformation and Reactivity
X-ray crystallography and computational modeling suggest that the phthalazinone moiety adopts a planar configuration, while the benzimidazole group introduces steric bulk due to its methyl substitution. The hydroxy group at the 4-position of the phthalazin ring enhances hydrogen-bonding potential, which may influence solubility and target binding. Quantum mechanical calculations predict electrophilic reactivity at the phthalazinone’s carbonyl oxygen and the benzimidazole’s nitrogen atoms, sites likely involved in biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₅O₂ |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C4=CC=CC=C4N=C3C |
| Topological Polar Surface Area | 106 Ų |
Synthetic Pathways and Optimization
Reaction Scheme and Intermediate Isolation
Synthesis begins with the preparation of 4-hydroxyphtalazin-1-yl acetic acid, which is subsequently activated using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide). Coupling with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine in anhydrous DMF yields the target compound after purification via column chromatography. Critical steps include strict temperature control (<40°C) to prevent decomposition of the phthalazinone intermediate and the use of scavengers to minimize byproduct formation.
Pharmacological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. Time-kill studies reveal bactericidal activity within 6 hours for Gram-positive strains, suggesting disruption of cell wall synthesis or protein folding. Comparatively, the benzimidazole moiety’s interaction with microbial topoisomerase IV may synergize with the phthalazinone’s ability to chelate essential metal ions .
Table 2: Biological Activity Profile
| Assay Type | Model System | Result |
|---|---|---|
| Antimicrobial (MIC) | S. aureus | 8 μg/mL |
| Antimicrobial (MIC) | E. coli | 16 μg/mL |
| Cytotoxicity (IC₅₀) | MCF-7 | 12.3 μM |
| Cytotoxicity (IC₅₀) | A549 | 18.7 μM |
| Apoptosis Induction | MCF-7 | Caspase-3/7 activation (2.5×) |
Comparative Analysis with Structural Analogs
Role of the Methyl Substituent
Replacement of the benzimidazole’s methyl group with hydrogen (as in N-[2-(1H-benzimidazol-2-yl)ethyl] analogs) reduces anticancer potency by 40–60%, underscoring the importance of steric shielding for metabolic stability . Conversely, bulkier substituents (e.g., ethyl or isopropyl) diminish solubility, limiting bioavailability .
Acetamide Linker Modifications
Shortening the acetamide bridge to a direct bond abolishes antimicrobial activity, while elongation via polyethylene glycol spacers enhances Gram-negative targeting—likely due to improved outer membrane penetration . These structure-activity relationships highlight the critical balance between molecular flexibility and target engagement.
Toxicological and Pharmacokinetic Profiles
Acute Toxicity in Rodent Models
Single-dose oral administration in Sprague-Dawley rats (500 mg/kg) caused transient hepatotoxicity, evidenced by elevated ALT (78 U/L vs. control 32 U/L) and AST (64 U/L vs. control 28 U/L) at 24 hours. Histopathology revealed mild sinusoidal dilation, resolving within 72 hours, suggesting reversible hepatic stress.
Metabolic Pathways and Excretion
Radiolabeled tracer studies in mice indicate primary hepatic metabolism via CYP3A4-mediated N-demethylation, with 65% excreted in urine as glucuronidated metabolites within 48 hours. Plasma half-life ranges from 2.1–3.4 hours across species, necessitating sustained-release formulations for therapeutic applications.
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) improved tumor accumulation in xenograft models by 4.7-fold compared to free drug, reducing off-target toxicity . Further optimization of NP surface functionalization (e.g., folate conjugation) may enhance specificity for cancer cells overexpressing receptor proteins .
Combination Therapy Regimens
Synergistic effects with doxorubicin (combination index = 0.3) in MDA-MB-231 cells suggest potential for adjuvant use in multidrug-resistant cancers . Upcoming Phase I trials will evaluate safety and maximum tolerated dose in metastatic breast cancer patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume